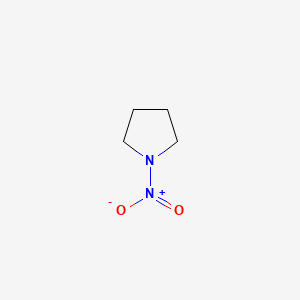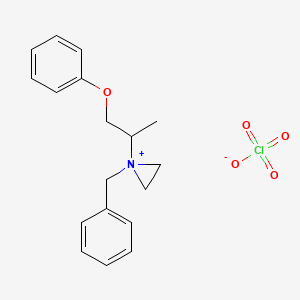
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)-5-ethyl-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine is a synthetic organic compound with the molecular formula C16H23FN2O It is characterized by the presence of a pyrimidine ring substituted with ethoxy, fluorophenyl, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form a pyrimidine intermediate. This intermediate is then subjected to alkylation with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Ethoxy-(3-chlorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
- 2-[Ethoxy-(3-bromophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
- 2-[Ethoxy-(3-methylphenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
Uniqueness
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
33210-49-0 |
|---|---|
Molekularformel |
C16H23FN2O |
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H23FN2O/c1-4-16(3)10-18-15(19-11-16)14(20-5-2)12-7-6-8-13(17)9-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ITTHQSUWVWGHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC(=NC1)C(C2=CC(=CC=C2)F)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)



![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)





